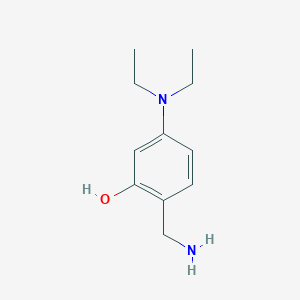

2-(Aminomethyl)-5-(diethylamino)phenol

Description

Contextualization of the Compound within Phenol (B47542) and Amine Chemistry

The compound 2-(Aminomethyl)-5-(diethylamino)phenol is classified as a phenolic Mannich base. Its structure is derived from a phenol core, which is an aromatic ring bearing a hydroxyl (-OH) group. Phenols are generally electron-rich aromatic systems, making them susceptible to electrophilic aromatic substitution. acs.org The hydroxyl group is a strongly activating, ortho, para-directing group, meaning it facilitates the substitution of incoming electrophiles at the positions adjacent (ortho) and opposite (para) to it.

The synthesis of this specific compound would likely proceed via a Mannich reaction involving 3-diethylaminophenol (B49911) as the phenolic substrate, formaldehyde (B43269) as the carbonyl source, and an amine. The reaction introduces an aminomethyl group (-CH₂NR₂) onto the phenol ring. acs.org Given the directing effects of the hydroxyl and diethylamino groups on the 3-diethylaminophenol starting material, the aminomethylation occurs selectively at the ortho position relative to the hydroxyl group. acs.orgnih.gov This regioselectivity is a key feature of the chemistry of phenols and is exploited in various synthetic strategies. rsc.orgresearchgate.net

Overview of Structural Features and Functional Group Significance

| Functional Group | Position | Significance |

| Hydroxyl (-OH) | C1 | A strongly activating, ortho, para-directing group that increases the nucleophilicity of the aromatic ring. It can act as a proton donor and a hydrogen bond donor, and its oxygen atom can serve as a coordination site for metal ions. |

| Aminomethyl (-CH₂NH₂) | C2 | Introduced via the Mannich reaction, this group provides a basic nitrogen center. nih.gov It can be a site for further alkylation or acylation and can participate as a ligand in forming coordination complexes. |

| Diethylamino (-N(CH₂CH₃)₂) | C5 | A tertiary amine that is also a strongly activating, ortho, para-directing group. It significantly increases the electron density of the aromatic ring and provides another potential site for coordination or protonation. |

The combination of a hydroxyl group and two different amino groups on a single aromatic scaffold makes this molecule a versatile building block. The presence of multiple nitrogen and oxygen atoms with lone pairs of electrons makes aminophenolic structures excellent chelating agents for forming stable complexes with a wide range of metal ions. aip.org

Scope of Academic Research on Aminophenolic Scaffolds

Aminophenolic scaffolds, including Mannich bases like this compound, are subjects of broad academic and industrial research. Their synthetic flexibility and the reactivity of their functional groups make them valuable intermediates and target molecules in various chemical disciplines.

Key Research Areas:

Organic Synthesis: Phenolic Mannich bases are stable compounds that serve as important synthetic intermediates. nih.gov The aminomethyl group can be modified or can direct further reactions on the aromatic ring. The development of efficient and regioselective methods for the C-H aminomethylation of phenols is an active area of research, with various catalytic systems being explored to achieve high yields under mild conditions. acs.orgnih.govrsc.orgstonybrook.edu

Coordination Chemistry: The ability of aminophenolic compounds to act as ligands is a central theme in their research. The nitrogen and oxygen atoms can coordinate with metal ions to form complexes with applications in catalysis, materials science, and as sensor molecules. nih.govwisdomlib.org Schiff bases derived from aminophenols are particularly well-studied for their ability to form stable and versatile metal complexes. wikipedia.orgaip.org

Materials Science: The conjugated systems and potential for intermolecular interactions (like hydrogen bonding) in aminophenolic derivatives make them candidates for the development of new materials. Some related Schiff bases have been investigated for use in optoelectronic devices and as components of smart materials that respond to stimuli like light or heat. ijfmr.com

Due to the absence of specific literature on "this compound," the physicochemical properties of a structurally related precursor, 3-Diethylaminophenol, are provided for context.

Physicochemical Properties of 3-Diethylaminophenol

| Property | Value |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| CAS Number | 91-68-9 |

| Appearance | Solid |

| Melting Point | 69-72 °C |

| Boiling Point | 170 °C at 15 mmHg |

Data sourced from publicly available chemical databases for the related compound 3-Diethylaminophenol. sigmaaldrich.comscbt.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

887583-10-0 |

|---|---|

Molecular Formula |

C11H18N2O |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

2-(aminomethyl)-5-(diethylamino)phenol |

InChI |

InChI=1S/C11H18N2O/c1-3-13(4-2)10-6-5-9(8-12)11(14)7-10/h5-7,14H,3-4,8,12H2,1-2H3 |

InChI Key |

DYMVWDWEFBYNCA-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)CN)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-(Aminomethyl)-5-(diethylamino)phenol and its Precursors

The synthesis of this compound is strategically dependent on the availability of its core precursor, 3-diethylaminophenol (B49911). This precursor can be synthesized through several established methods. One common approach involves the sulfonation of diethylaniline, followed by alkaline fusion. In this process, diethylaniline is heated with oleum (B3057394) to produce diethylaniline metasulfonic acid. The resulting sodium salt of this acid is then fused with sodium hydroxide (B78521) at high temperatures (260-270°C) to yield 3-diethylaminophenol. prepchem.com An alternative route is the Raney Ni-catalyzed amination of resorcinol (B1680541) with diethylamine. chemicalbook.com This reaction is typically performed in an autoclave with water as the solvent and hydrogen pressure. chemicalbook.com

With the precursor 3-diethylaminophenol in hand, two primary pathways to the target molecule are prominent: the reduction of a nitroaromatic intermediate and direct aminomethylation via condensation reactions.

Reduction of Nitroaromatic Intermediates

This synthetic strategy involves the introduction of a nitro group onto the phenol (B47542) ring at the position designated for the future aminomethyl group, followed by its chemical reduction. Aromatic amines are frequently produced through the catalytic reduction of nitroaromatic compounds, which are crucial intermediates in the synthesis of dyes, pharmaceuticals, and other industrial chemicals. prepchem.comscitepress.org

A plausible pathway begins with the precursor 3-diethylaminophenol. This compound can undergo nitrosation at the ortho-position (C2) using reagents like sodium nitrite (B80452) in an acidic medium at low temperatures (-5°C). chemicalbook.com This yields the intermediate 5-(diethylamino)-2-nitrosophenol. chemicalbook.com The nitroso group can then be oxidized to a nitro group to form 5-(diethylamino)-2-nitrophenol. The final step is the reduction of this nitro intermediate to the corresponding primary amine, this compound. This reduction is a key step in producing amino compounds and can be achieved using various reducing agents, including sodium borohydride (B1222165) in the presence of transition metal complexes or through catalytic hydrogenation. scitepress.org Aromatic amines are vital building blocks, and the reduction of nitro compounds is a fundamental method for their preparation. prepchem.com

Condensation Reactions: Mannich and Schiff Base Formations

The most direct and widely utilized method for the aminomethylation of phenols is the Mannich reaction. wikipedia.org This three-component organic reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine. wikipedia.org For the synthesis of this compound, the substrate is 3-diethylaminophenol, which contains an activated aromatic ring. The hydroxyl and diethylamino groups are ortho-, para-directing, making the C2, C4, and C6 positions nucleophilic. The reaction with formaldehyde and an amine source (such as ammonia (B1221849) or a protected equivalent) introduces the aminomethyl group, preferably at the sterically accessible and electronically activated C2 position.

The mechanism of the Mannich reaction begins with the formation of an electrophilic iminium ion from the reaction between the amine and formaldehyde. wikipedia.orgyoutube.com This is preceded by the nucleophilic addition of the amine to the carbonyl group of formaldehyde, followed by dehydration to form a Schiff base, which is then protonated to the iminium ion. wikipedia.org The electron-rich phenol then acts as a nucleophile, attacking the iminium ion in an electrophilic aromatic substitution to form the C-C bond, resulting in the desired aminomethylated phenol. wikipedia.orgresearchgate.net

Schiff bases, or azomethines, are key intermediates in this process. wikipedia.org They are typically formed from the condensation of a primary amine with an aldehyde or ketone. wikipedia.org In the context of the Mannich reaction, the Schiff base formed from formaldehyde and the amine is the precursor to the reactive electrophile that functionalizes the phenol. wikipedia.org

The conditions for the Mannich reaction on phenolic substrates can be varied to optimize yield and selectivity. The reaction is often catalyzed by either acid or base. wikipedia.org The choice of solvent, temperature, and catalyst plays a crucial role in the outcome. For instance, the synthesis of a related compound, 4-allyl-6-(dimethylamino)methyl-2-methoxyphenol, was achieved by reacting eugenol, dimethylamine, and formaldehyde in ethanol (B145695) at reflux (78°C) for 90 minutes. scitepress.org Another procedure for aminomethylating various phenols uses aqueous formaldehyde and an aqueous solution of the amine at temperatures ranging from 25°C to 100°C. researchgate.net

Recent advancements have explored a range of catalysts to improve efficiency and selectivity, particularly for achieving ortho-selectivity. Copper(II)-catalyzed systems have been shown to be effective for the ortho-selective aminomethylation of free phenols under mild conditions. nih.govresearchgate.net Transition-metal-free strategies have also been developed, such as an iodine–sodium percarbonate catalyzed reaction in aqueous media, which broadens the substrate scope and tolerates sensitive functional groups. rsc.org

Below is a table summarizing various catalytic systems and conditions reported for the aminomethylation of phenols, which could be adapted for the synthesis of this compound.

| Catalyst System | Substrates | Solvent | Temperature | Key Features |

| None (Reflux) | Eugenol, Dimethylamine, Formaldehyde | Ethanol | 78°C | Standard thermal conditions. scitepress.org |

| None (Aqueous) | Various Phenols, Various Amines | Water | 25-100°C | Aqueous-based, simple procedure. researchgate.net |

| Cu(II) | Free Phenols, Potassium Aminomethyltrifluoroborates | Not specified | Mild | High ortho-selectivity. nih.gov |

| Iodine/Sodium Percarbonate | Various Phenols, Amines | Water | Not specified | Transition-metal-free, aqueous media. rsc.org |

Stereochemistry is a critical aspect in the synthesis of chiral molecules, where the three-dimensional arrangement of atoms can significantly impact biological activity. Methodologies for stereoselective synthesis aim to produce a single enantiomer or diastereomer of a chiral compound. google.com However, the target compound, this compound, is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, stereochemical considerations are not applicable to its direct synthesis. Asymmetric Mannich reactions, which employ chiral catalysts or auxiliaries to induce stereoselectivity, are used for synthesizing chiral β-amino carbonyl compounds but are not necessary for the preparation of this specific achiral product. wikipedia.org

Advanced Synthetic Strategies

Beyond classical methods, the development of advanced synthetic strategies often focuses on improving efficiency, selectivity, and sustainability. Enzymatic approaches represent a significant frontier in this endeavor.

Enzymatic Aminomethylation Approaches

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers numerous advantages over traditional chemical methods, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and environmental compatibility. rsc.orgnih.gov Transaminases (TAs) are a particularly important class of enzymes for the synthesis of chiral amines from their corresponding ketones, valued for their excellent enantioselectivity. mbl.or.kr

While the direct enzymatic aminomethylation of a phenolic C-H bond is not a widely established transformation, the principles of biocatalysis can be envisioned in a multi-step, chemoenzymatic route. For example, a formyl group could first be introduced onto the 3-diethylaminophenol ring via a chemical reaction like the Vilsmeier-Haack or Duff reaction to produce 2-hydroxy-4-(diethylamino)benzaldehyde. Subsequently, a transaminase could be employed to convert the aldehyde group into the desired aminomethyl group. Transaminases catalyze the transfer of an amino group from a donor molecule (like alanine (B10760859) or isopropylamine) to a carbonyl acceptor. mdpi.com

Research in biocatalysis is rapidly advancing, with enzyme engineering and discovery efforts continually expanding the toolkit available to synthetic chemists. nih.gov While a direct, one-step enzymatic aminomethylation of phenols is currently a forward-looking concept, the synthesis of related aminomethylated compounds has been achieved enzymatically. For instance, 5-(aminomethyl)-2-furancarboxylic acid has been synthesized from 5-(hydroxymethyl)furfural in a one-pot system using an alcohol dehydrogenase and a transaminase. researchgate.net This demonstrates the potential of combining different enzyme classes to achieve complex transformations and suggests that future biocatalytic pathways for compounds like this compound may become feasible.

Flow Chemistry and Continuous Synthesis Techniques

The synthesis of aminophenol derivatives has increasingly benefited from the adoption of flow chemistry and continuous synthesis techniques, which offer enhanced safety, efficiency, and scalability compared to traditional batch processes. polimi.it While specific literature detailing the flow synthesis of this compound is not prevalent, the principles can be applied from established methodologies for related compounds like N,N-diethylaminophenols and other aminophenols. google.comdtic.mil

Continuous flow processes typically involve pumping reagents through a heated and pressurized reactor, which can significantly accelerate reaction rates and improve yields. polimi.it For instance, the reductive alkylation of m-aminophenol with acetaldehyde (B116499) under a hydrogen atmosphere is a known continuous process for producing N,N-diethyl-m-aminophenol. google.com A similar strategy could conceivably be adapted for the synthesis of precursors to the target molecule.

Furthermore, continuous reaction systems have been developed for the conversion of nitroaromatic compounds into aminophenols. dtic.mil These systems can utilize a combination of metal reductants (like zinc) and enzymatic processes in a sequential flow setup. dtic.mil Such a methodology could provide a pathway for the continuous production of aminophenol intermediates, which could then be subjected to further functionalization, such as aminomethylation, within an integrated flow system. The key advantages of this approach include the rapid conversion of potentially unstable intermediates and improved process control. polimi.itdtic.mil

Table 1: General Parameters in Continuous Flow Synthesis of Aminophenols

| Parameter | Description | Potential Advantage | Reference |

|---|---|---|---|

| Reactor Type | Packed-bed, microreactor, coil reactor | Enhanced heat and mass transfer, improved safety | polimi.it |

| Reagents | Nitroaromatics, aminophenols, aldehydes | Precise stoichiometric control, reduced excess reagents | google.comdtic.mil |

| Catalysts | Heterogeneous (e.g., Pt/C), biocatalysts (enzymes) | Ease of separation, reusability, mild reaction conditions | google.comdtic.mil |

| Conditions | Elevated temperature and pressure | Increased reaction rates, use of solvents above boiling point | polimi.it |

| Purification | In-line scavenging resins, liquid-liquid extraction | Reduced workup time, potential for telescoping reactions | uc.pt |

Chemical Reactivity of this compound and its Derivatives

The chemical reactivity of this compound is governed by the interplay of its three key functional groups: the phenolic hydroxyl group, the primary aminomethyl group, and the tertiary diethylamino group, all attached to an aromatic ring. These groups activate the ring and provide multiple sites for a variety of chemical transformations.

Oxidation Reactions and Quinone Derivative Formation

The aminophenol scaffold is susceptible to oxidation, often leading to the formation of highly reactive quinone imines or phenoxazinone structures. researchgate.netiitkgp.ac.in The oxidation of 2-aminophenols, in particular, can be catalyzed by metal complexes or enzymes like tyrosinase and phenoloxidase. iitkgp.ac.innih.gov Under aerobic conditions, mononuclear copper(II) complexes have been shown to effectively catalyze the oxidation of 2-aminophenol (B121084) to 2-aminophenoxazine-3-one. iitkgp.ac.in This transformation proceeds through an o-quinone intermediate.

For this compound, oxidation would likely generate a corresponding o-quinone imine. These intermediates are electrophilic and can undergo redox cycling, which is a pathway for generating reactive oxygen species (ROS). researchgate.net The presence of the electron-donating diethylamino group at the 5-position is expected to influence the redox potential of the molecule and the stability of the resulting quinone derivative.

Potential Oxidation Products of this compound:

o-Quinone Imine: Formed by a two-electron oxidation of the aminophenol. This species is typically highly reactive. researchgate.net

Phenoxazinone Derivatives: Further reaction or dimerization of the quinone intermediate can lead to more complex heterocyclic structures. iitkgp.ac.in

Polymeric Materials: Uncontrolled oxidation can lead to the formation of melanin-like polymeric materials.

Reduction of Imino Linkages and Amino Group Modifications

Derivatives of this compound, particularly Schiff bases (imines), are important intermediates in its chemistry. The reduction of the imino linkage in these precursors is a key step to obtain the corresponding secondary amines. For example, the Schiff base 5-(diethylamino)-2-(phenyliminomethyl)phenol is a direct precursor to a derivative of the title compound. However, studies have shown that the reduction of this specific imine using sodium borohydride can be difficult. uq.edu.au X-ray crystallographic analysis suggests that the molecule is nearly planar with strong intramolecular hydrogen bonding between the phenolic oxygen and the imino nitrogen, which may contribute to this reduced reactivity. uq.edu.au

The amino groups of this compound offer sites for various modifications. General protocols for modifying amino groups include acylation, succinylation, and reductive alkylation, which can alter the charge and functional properties of the molecule. nih.gov Another significant transformation is the hydrogenolysis of the aminomethyl group. Ortho-aminomethylated hydroxyaromatic compounds can be converted to the corresponding ortho-methylated derivatives via catalytic hydrogenation in an alkaline medium. google.com This reaction effectively replaces the -CH₂NH₂ group with a -CH₃ group.

Table 2: Examples of Amino Group and Imino Linkage Transformations

| Reaction | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| Imine Reduction | Sodium Borohydride (NaBH₄), H₂/Catalyst | Secondary Amine | uq.edu.auorganic-chemistry.org |

| Reductive Alkylation | Aldehydes/Ketones, NaBH₃CN | Secondary or Tertiary Amine | nih.gov |

| Acylation | Acetic Anhydride (B1165640), Succinimidyl Esters | Amide | nih.gov |

| Hydrogenolysis | H₂, Pd/C, Alkaline media | Methylated Phenol | google.com |

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effects of the hydroxyl (-OH), aminomethyl (-CH₂NH₂), and diethylamino (-N(Et)₂) groups. These groups are ortho- and para-directors. byjus.com Given the substitution pattern, the positions on the ring most susceptible to electrophilic attack would be C4 and C6 (ortho and para to the hydroxyl group and ortho to the amino groups).

Common electrophilic substitution reactions for phenols include:

Nitration: Reaction with dilute nitric acid would likely yield a mixture of nitro-substituted products. byjus.com

Halogenation: Treatment with bromine water can lead to polybromination due to the high activation of the ring. byjus.com

Friedel-Crafts Alkylation/Acylation: These reactions are often complex with highly activated phenols but can be achieved under specific conditions.

Nucleophilic aromatic substitution (SNAr) on such an electron-rich ring is generally unfavorable. SNAr reactions typically require an aromatic ring substituted with strong electron-withdrawing groups and a good leaving group, neither of which is present in the parent molecule. libretexts.org Therefore, direct displacement of a hydrogen atom or other groups on the ring by a nucleophile is not a facile process for this compound.

Complexation Reactions with Metal Centers

The structure of this compound, featuring oxygen and nitrogen donor atoms, makes it an excellent candidate as a ligand for forming coordination complexes with a variety of metal ions. The phenolic oxygen and the nitrogen of the aminomethyl group can form a stable five-membered chelate ring with a metal center. The diethylamino nitrogen could also participate in coordination, potentially allowing the ligand to be bidentate (N,O) or tridentate (N,N,O).

While direct studies on the complexation of the title compound are scarce, the coordination chemistry of its derivatives, particularly Schiff bases, is well-documented. Schiff base ligands derived from 5-(diethylamino)-2-hydroxybenzaldehyde (B1355050) form stable complexes with transition metals. researchgate.netnih.govnih.gov For example, complexes with Cu(II), Co(II), Ni(II), and Zn(II) have been synthesized and characterized. researchgate.net In these complexes, the ligand coordinates through the phenolic oxygen and the imine nitrogen. researchgate.net Azo-dyes containing the 5-(diethylamino)phenol moiety also form stable complexes with metal ions like Cu(II), Co(II), Ni(II), and Zn(II), coordinating through the azo nitrogen and phenolic oxygen atoms. evitachem.com These examples strongly suggest that this compound would act as a potent chelating agent, forming stable complexes with various metal centers.

Table 3: Potential Coordination Behavior of this compound

| Potential Donor Atoms | Chelate Ring Size | Possible Metal Ions | Related Ligand Systems |

|---|---|---|---|

| Phenolic Oxygen, Aminomethyl Nitrogen | 5-membered | Cu(II), Ni(II), Co(II), Zn(II), Cr(III) | Aminomethyl macrocycles scirp.org, Schiff bases researchgate.net |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The predicted ¹H NMR spectrum of 2-(Aminomethyl)-5-(diethylamino)phenol would exhibit distinct signals corresponding to the aromatic protons, the aminomethyl group, and the diethylamino substituent.

The protons of the diethylamino group are expected to show a characteristic quartet for the methylene (-CH₂) protons due to coupling with the adjacent methyl (-CH₃) protons, which in turn would appear as a triplet. The aminomethyl (-CH₂NH₂) protons would likely appear as a singlet, although this can sometimes be broadened by exchange processes. The protons on the aromatic ring will exhibit splitting patterns dependent on their substitution and coupling with neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| -CH₃ (diethylamino) | 1.1 - 1.3 | Triplet | 7.0 - 7.5 |

| -CH₂ (diethylamino) | 3.2 - 3.4 | Quartet | 7.0 - 7.5 |

| -CH₂ (aminomethyl) | 3.8 - 4.0 | Singlet | N/A |

| Aromatic H | 6.5 - 7.2 | Multiplet | Varied |

| -NH₂ (aminomethyl) | Variable (broad) | Singlet | N/A |

Note: The chemical shifts for the -NH₂ and -OH protons are highly dependent on solvent and concentration and may exchange with deuterium in deuterated solvents.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the electronic environment of each carbon atom.

The carbon atoms of the aromatic ring will appear in the downfield region (typically 110-160 ppm). The carbon attached to the hydroxyl group will be the most deshielded among the aromatic carbons. The carbons of the diethylamino and aminomethyl groups will appear in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₃ (diethylamino) | 12 - 15 |

| -CH₂ (diethylamino) | 44 - 47 |

| -CH₂ (aminomethyl) | 45 - 50 |

| Aromatic C-H | 110 - 130 |

| Aromatic C-N | 145 - 150 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY would reveal the coupling relationships between adjacent protons, for example, confirming the coupling between the methylene and methyl protons of the diethylamino group.

HSQC would correlate each proton signal with its directly attached carbon atom.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight.

The fragmentation pattern would likely involve characteristic losses. A common fragmentation pathway for benzylic amines is the loss of the amino group to form a stable benzylic cation. The diethylamino group can undergo alpha-cleavage, leading to the loss of a methyl or ethyl radical.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 194 | [C₁₁H₁₈N₂O]⁺ | Molecular Ion |

| 177 | [M - NH₃]⁺ | Loss of ammonia (B1221849) from the aminomethyl group |

| 163 | [M - CH₂NH₂]⁺ | Cleavage of the aminomethyl group |

| 179 | [M - CH₃]⁺ | Loss of a methyl radical from the diethylamino group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the O-H, N-H, C-H, C-N, C-O, and aromatic C=C bonds.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400 - 3200 (broad) | O-H stretch | Phenolic -OH |

| 3400 - 3300 (medium) | N-H stretch | Primary amine (-NH₂) |

| 3100 - 3000 (weak) | C-H stretch | Aromatic C-H |

| 2975 - 2850 (medium-strong) | C-H stretch | Aliphatic C-H (in ethyl and methyl groups) |

| 1620 - 1580 (medium) | C=C stretch | Aromatic ring |

| 1500 - 1400 (medium) | C=C stretch | Aromatic ring |

| 1300 - 1200 (strong) | C-O stretch | Phenolic C-O |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the phenol (B47542) chromophore, substituted with electron-donating amino groups, is expected to result in characteristic absorption bands in the ultraviolet region. The diethylamino and aminomethyl groups act as auxochromes, which can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted phenol.

The spectrum would likely exhibit two main absorption bands, corresponding to the π → π* transitions of the benzene ring. The exact position and intensity of these bands are sensitive to the solvent polarity.

Table 5: Predicted UV-Vis Absorption Maxima

| Transition | Predicted λ_max (nm) | Solvent |

|---|---|---|

| π → π* | ~220 - 240 | Methanol |

The photophysical properties, such as fluorescence, would also be influenced by the nature of the substituents. The presence of the electron-donating amino groups might lead to fluorescent behavior, which could be further investigated using fluorescence spectroscopy.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unparalleled insight into the three-dimensional atomic arrangement of a compound in its solid state. For this compound, this technique is crucial for determining its precise molecular geometry, conformational preferences, and the non-covalent interactions that dictate its crystal lattice structure.

Analysis of Crystal System and Unit Cell Parameters

While specific crystallographic data for this compound is not widely published, analysis of closely related structures, such as 3-(diethylamino)phenol, allows for a well-founded illustration of the expected parameters. nih.govresearchgate.net Such studies determine the crystal system and the dimensions of the unit cell—the fundamental repeating block of the crystal.

The crystal system defines the symmetry of the lattice, while the unit cell parameters (the lengths of the axes a, b, c, and the angles α, β, γ) define its size and shape. This information is foundational for any detailed structural analysis.

Interactive Table: Illustrative Crystallographic Data The following data is based on the published structure of the related compound 3-(diethylamino)phenol and is provided for illustrative purposes to represent the type of parameters obtained from an X-ray diffraction experiment. researchgate.net

| Crystallographic Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.5166 |

| b (Å) | 15.9102 |

| c (Å) | 16.0527 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3707.6 |

| Z (Molecules per unit cell) | 16 |

Elucidation of Intramolecular Hydrogen Bonding Networks

The molecular architecture of this compound features a phenolic hydroxyl (-OH) group and an aminomethyl (-CH₂NH₂) group positioned ortho to each other on the benzene ring. This specific arrangement is highly conducive to the formation of a strong intramolecular hydrogen bond. researchgate.net

X-ray diffraction would precisely measure the distance and angle of the O-H···N interaction. In analogous ortho-aminophenol structures and related Schiff bases, this bond is a dominant feature that significantly stabilizes the molecular conformation, creating a planar six-membered ring system. uq.edu.aunih.gov This internal hydrogen bond reduces the availability of the hydroxyl proton and the amino lone pair for intermolecular interactions. pharmacyfreak.com

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, making them indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantitative analysis. A typical method for an aminophenol derivative would involve a reversed-phase approach. sielc.comepa.gov Using a C18 stationary phase and a mobile phase of acetonitrile and water with a suitable buffer, this compound can be separated from impurities, starting materials, or byproducts. The compound's purity is determined by comparing the area of its corresponding peak in the chromatogram to the total area of all peaks.

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for qualitative analysis. It is frequently used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a silica gel plate and developing it with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane), one can visualize the disappearance of reactants and the appearance of the product spot. The retention factor (Rf value) helps in identifying the components.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides a fundamental validation of a compound's chemical formula by determining the mass percentages of its constituent elements. For this compound, the molecular formula is C₁₁H₁₈N₂O. The experimentally measured percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O) in a highly purified sample must align closely with the theoretically calculated values. This agreement confirms the empirical formula and supports the structural data obtained from other spectroscopic methods. bhu.ac.in

Interactive Table: Elemental Analysis Data for C₁₁H₁₈N₂O Experimental values are hypothetical and for illustrative purposes only, representing a typical result for a pure sample.

| Element | Theoretical Weight % | Experimental Weight % |

| Carbon (C) | 67.99% | 67.95% |

| Hydrogen (H) | 9.34% | 9.38% |

| Nitrogen (N) | 14.42% | 14.39% |

| Oxygen (O) | 8.24% | 8.28% |

Theoretical and Computational Chemistry Investigations of 2 Aminomethyl 5 Diethylamino Phenol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. nih.govnih.gov It is frequently employed to predict the properties of organic molecules. Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly used for accurate calculations of molecular geometries, electronic structures, and other properties. researchgate.netsemanticscholar.org

The first step in a computational study is to find the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For 2-(Aminomethyl)-5-(diethylamino)phenol, this involves minimizing the total electronic energy of the molecule. The presence of several rotatable single bonds—specifically around the aminomethyl and diethylamino groups—means that the molecule can exist in various conformations.

A Potential Energy Surface (PES) scan is performed to identify the most stable conformer (global minimum) and other low-energy conformers (local minima). nih.gov This analysis typically involves systematically rotating specific dihedral angles and calculating the energy at each step. For this molecule, key rotations would be around the C-C bond connecting the phenyl ring to the aminomethyl group and the C-N bonds of the diethylamino group. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table presents expected ranges for geometrical parameters based on DFT calculations of similar phenolic compounds. Actual values would require specific computation.

| Parameter | Bond | Expected Bond Length (Å) | Parameter | Angle | Expected Bond Angle (°) |

|---|---|---|---|---|---|

| Bond Length | C-O (phenol) | 1.36 - 1.38 | Bond Angle | C-O-H | 108 - 110 |

| C-N (amino) | 1.46 - 1.48 | C-C-N (aminomethyl) | 112 - 115 | ||

| C-N (diethyl) | 1.38 - 1.40 | C-N-C (diethyl) | 118 - 121 |

The electronic properties of a molecule are primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comijaemr.com For this compound, the electron-donating diethylamino and hydroxyl groups are expected to raise the energy of the HOMO, while the aminomethyl group's effect would also be considered. The LUMO is typically distributed over the aromatic ring. These calculations help in understanding the charge transfer interactions that can occur within the molecule. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table is for illustrative purposes, showing typical energy values obtained from DFT calculations for similar aromatic amines.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.25 |

| LUMO Energy | -0.75 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. wolfram.comlibretexts.org The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. imist.ma

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These are the most likely sites for electrophilic attack. For this compound, these regions are expected around the oxygen atom of the hydroxyl group and the nitrogen atoms of the diethylamino and aminomethyl groups due to their lone pairs of electrons. nih.gov

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These are susceptible to nucleophilic attack. Such regions are anticipated around the hydrogen atom of the hydroxyl group and the hydrogen atoms of the aminomethyl group. nih.gov

Green regions represent neutral or near-zero potential.

The MEP map provides a clear, intuitive picture of the molecule's charge distribution and reactive sites. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.govq-chem.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. q-chem.com

A key feature of NBO analysis is the examination of donor-acceptor (or charge-transfer) interactions. These are quantified by the second-order perturbation energy, E(2), which measures the stabilization energy resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net For this compound, significant interactions are expected to include:

Delocalization of the lone pair electrons from the phenolic oxygen (O) and the diethylamino nitrogen (N) into the antibonding π* orbitals of the aromatic ring.

Hyperconjugative interactions involving the C-H and C-C bonds of the ethyl and methyl groups.

Table 3: Hypothetical Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound (Illustrative) This table illustrates the type of data generated from an NBO analysis, based on common interactions in similar molecules.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | π* (C-C)ring | 15 - 25 | p-π conjugation |

| LP (N)diethyl | π* (C-C)ring | 20 - 35 | p-π conjugation |

| σ (C-H) | σ* (C-C) | 1 - 5 | Hyperconjugation |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the behavior of molecules over time at finite temperatures. chemrxiv.org These simulations can be used to study conformational changes, solvent effects, and reaction mechanisms.

Phenolic compounds are known to participate in proton transfer reactions, which are fundamental to many chemical and biological processes. nih.govrsc.orgmdpi.com In this compound, an intramolecular proton transfer could potentially occur between the acidic hydroxyl group (-OH) and the basic aminomethyl group (-NH2).

Molecular modeling can be used to investigate the feasibility and mechanism of this proton transfer. By mapping the potential energy surface (PES) for the movement of the proton from the oxygen to the nitrogen atom, the transition state structure and the energy barrier for the reaction can be determined. chemrxiv.org This involves calculating the energy of the system as the O-H bond is stretched and the N-H bond is formed. A low energy barrier would suggest that the proton transfer is a facile process. researchgate.net Ab initio molecular dynamics (AIMD) simulations can further explore the dynamics of this process, revealing the timescale of the transfer and the influence of molecular vibrations and environmental factors. chemrxiv.org

Hydrogen Bonding Characterization (e.g., Atoms in Molecules Analysis)

The formation of this hydrogen bond leads to a quasi-aromatic chelate ring, which enhances the stability of the molecule. researchgate.net The strength of this hydrogen bond can be influenced by substituents on the aromatic ring. For instance, studies on chloro-substituted 2-(N-dimethylaminomethyl)phenol have shown that steric effects from substituents can alter the geometry of the hydrogen bridge, in some cases shortening the O-H···N distance and strengthening the bond. researchgate.net

Based on analogous systems, the key topological parameters from an AIM analysis of the intramolecular hydrogen bond in this compound would be expected to fall within the ranges observed for similar phenolic structures.

Table 1: Representative Theoretical Data for Intramolecular Hydrogen Bonding in Analogous Phenolic Compounds

| Parameter | Description | Expected Value Range |

|---|---|---|

| d(O-H) | Length of the hydroxyl bond | ~0.97 - 1.02 Å |

| d(H···N) | Length of the hydrogen bond | ~1.70 - 1.90 Å |

| d(O···N) | Distance between oxygen and nitrogen atoms | ~2.60 - 2.80 Å |

| ∠(O-H···N) | Angle of the hydrogen bond | ~140° - 160° |

| ΔE_HB | Hydrogen bond energy | ~8 - 12 kcal/mol |

| ρ(r) at BCP | Electron density at the bond critical point | ~0.02 - 0.04 a.u. |

Note: The data in this table are representative values based on computational studies of structurally similar ortho-aminomethylphenols and related compounds, not experimentally determined values for this compound.

Prediction of Reactivity and Spectroscopic Parameters

Computational chemistry provides a powerful toolkit for predicting the reactivity and spectroscopic properties of molecules like this compound. DFT calculations are commonly employed for this purpose, offering a balance between accuracy and computational cost. nih.govsinop.edu.tr

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are used to predict the chemical behavior of the molecule. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com Other descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can also be calculated to provide a more detailed picture of the molecule's reactivity.

Computational methods are also invaluable for predicting spectroscopic parameters. The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated, allowing for the assignment of experimentally observed spectral bands to specific molecular vibrations. mdpi.com For instance, the characteristic O-H stretching frequency is sensitive to hydrogen bonding; its calculated value can further corroborate the presence and strength of the intramolecular hydrogen bond. Similarly, electronic transitions, which are observed in UV-Visible spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT) calculations. sinop.edu.tr These calculations provide information on the excitation energies and oscillator strengths of the electronic transitions.

Table 2: Predicted Reactivity and Spectroscopic Parameters for this compound (Representative Values)

| Parameter | Description | Predicted Value/Range |

|---|---|---|

| Reactivity Descriptors | ||

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to 0.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | ~4.5 to 6.5 eV |

| Electronegativity (χ) | Tendency to attract electrons | ~2.75 to 3.25 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | ~2.25 to 3.25 eV |

| Spectroscopic Parameters | ||

| ν(O-H) | Calculated O-H stretching frequency (hydrogen-bonded) | ~3200 - 3400 cm⁻¹ |

Note: The values in this table are estimations based on DFT calculations performed on structurally similar molecules, such as Schiff bases derived from 5-(diethylamino)-2-hydroxybenzaldehyde (B1355050) and other aminophenols. They serve as representative data and are not the result of a direct computational study on this compound.

Mechanistic Investigations of Molecular Interactions and Biological Relevance in Vitro/mechanistic Focus

Ligand-Receptor/Enzyme Binding Mechanisms

No studies have been identified that elucidate the specific interaction sites of 2-(Aminomethyl)-5-(diethylamino)phenol with any biological receptor or enzyme. Research in this area would typically involve techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling to identify and characterize hydrogen bonding, electrostatic interactions, and other non-covalent forces that govern its binding affinity and specificity.

There is no available scientific literature detailing the effects of this compound on enzyme activity. Investigations into its potential to modulate enzymes such as acetylcholinesterase or cyclooxygenase (COX) have not been reported. Such studies are crucial for understanding the compound's potential therapeutic applications or toxicological profile.

The impact of this compound on intracellular signal transduction pathways remains uninvestigated. Research has not been conducted to determine if this compound can modulate signaling cascades that are critical for cellular processes.

Metal Ion Complexation and Coordination Chemistry

No published data exists on the formation or characterization of metal complexes with this compound as a ligand. The coordination chemistry of this compound, including its ability to bind with various metal ions, has not been explored. Spectroscopic techniques (e.g., UV-Vis, IR, NMR) and electrochemical methods are standard for characterizing the structure, stability, and redox properties of such complexes, but no such analyses have been reported for this specific compound.

In the absence of fundamental studies on its coordination chemistry, there are no reports on the design or application of metal-ligand systems based on this compound for purposes of specific molecular or ionic recognition.

Studies on Interactions within Microbial Systems: Mechanistic Basis of Antimicrobial Activity

The precise mechanistic basis of the antimicrobial activity of this compound is not extensively detailed in the existing scientific literature. However, by examining studies on structurally related phenolic compounds and the general mechanisms attributed to phenols, a putative mode of action can be inferred. Phenolic compounds are known to exert their antimicrobial effects through a variety of interactions with microbial cells, primarily targeting the cell membrane and essential cellular functions. nih.govmdpi.com

The antimicrobial efficacy of phenols is often linked to their ability to interact with and disrupt the cytoplasmic membrane. nih.gov This disruption can lead to a cascade of detrimental events for the microbial cell, including the degradation of the cytoplasmic membrane, damage to membrane-embedded proteins, a reduction in adenosine (B11128) triphosphate (ATP) synthesis, and an increase in membrane permeability. nih.gov The hydroxyl group on the phenol (B47542) ring is a key functional group that can form hydrogen bonds with cellular components, contributing to these interactions.

While direct studies on this compound are limited, research on a related compound, 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol, provides valuable insights into the potential antimicrobial spectrum. This compound has been synthesized and evaluated for its in vitro activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for this compound and its metal complexes.

Below is a summary of the antimicrobial activity of the related compound, 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol, against various microbial strains.

| Microorganism | Type | MIC (μg/mL) of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol |

|---|---|---|

| Escherichia coli | Bacterium (Gram-negative) | 250 |

| Staphylococcus aureus | Bacterium (Gram-positive) | 250 |

| Candida albicans | Fungus | 500 |

| Aspergillus niger | Fungus | 500 |

Data sourced from a study on the antimicrobial activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and its transition metal complexes. nih.govresearchgate.net

The data indicates that this related diethylaminophenol derivative possesses broad-spectrum antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests that the core structure, including the diethylamino phenol moiety, is likely a key contributor to its antimicrobial properties.

Structure-Interaction Relationship Studies for Functional Optimization

The relationship between the chemical structure of phenolic compounds and their antimicrobial activity is a critical area of research for the development of more potent and selective antimicrobial agents. caf.ac.cn The functional optimization of a molecule like this compound would involve systematic modifications to its structure to enhance its interaction with microbial targets while potentially reducing any off-target effects.

Key structural features that are often manipulated in structure-activity relationship (SAR) studies of phenolic compounds include:

The nature and position of substituents on the aromatic ring: The presence of the aminomethyl and diethylamino groups on the phenol ring of the target compound significantly influences its electronic properties, lipophilicity, and steric profile. Studies on other phenols have shown that the addition of alkyl or allyl groups can increase antimicrobial potency. nih.gov For instance, the introduction of an allyl group to carvacrol (B1668589) and thymol (B1683141) has been shown to significantly enhance their bactericidal activity against S. epidermidis and P. aeruginosa. frontiersin.org

Modification of the hydroxyl group: The phenolic hydroxyl group is often essential for activity. Its acidity and ability to donate a hydrogen bond are important for interactions with microbial targets.

The table below illustrates how modifications to parent phenolic compounds have been shown to affect their antimicrobial activity, providing a basis for potential optimization strategies for related molecules.

| Parent Compound | Modification | Observed Effect on Antimicrobial Activity | Reference |

|---|---|---|---|

| Carvacrol | Addition of a 2-allyl group | Increased reduction in bacterial growth against S. epidermidis and P. aeruginosa | frontiersin.org |

| Thymol | Addition of a 2-allyl group | Increased reduction in bacterial growth against S. epidermidis and P. aeruginosa | frontiersin.org |

| General Phenols | Increasing alkyl chain length (up to a point) | Increased bioactivity | caf.ac.cn |

These examples underscore the potential for enhancing the antimicrobial efficacy of this compound through targeted chemical modifications. Future research focusing on the synthesis and evaluation of analogs could lead to the development of novel and more effective antimicrobial agents.

Applications in Advanced Chemical Systems and Materials Science

Development of Chemosensors for Specific Analytes

The structural framework of 2-(aminomethyl)-5-(diethylamino)phenol is integral to the design of chemosensors, particularly after conversion into more complex derivatives like Schiff bases. The combination of the electron-donating diethylamino group and the phenolic hydroxyl group creates a potent signaling unit that can be modulated by the presence of specific analytes.

Colorimetric and Fluorometric Sensing Mechanisms

Schiff bases synthesized from the closely related precursor, 4-(diethylamino)salicylaldehyde, are widely employed as colorimetric and fluorometric chemosensors for various metal ions. researchgate.netnih.gov The fundamental mechanism relies on the coordination of the metal ion with the oxygen and nitrogen atoms of the Schiff base ligand. This binding event alters the electronic distribution within the molecule, affecting processes like intramolecular charge transfer (ICT) and chelation-enhanced fluorescence (CHEF). researchgate.net

For instance, a Schiff base probe derived from 4-(diethylamino)-2-hydroxybenzaldehyde demonstrated high selectivity and sensitivity for the Fe³⁺ ion. nih.gov Upon binding Fe³⁺, the molecule's fluorescence was quenched, and a distinct color change from yellow to golden yellow was observed, allowing for naked-eye detection. nih.gov The sensing mechanism involves the complexation of Fe³⁺ blocking the ICT pathway, which in turn quenches fluorescence. nih.gov Similar systems have been developed for other trivalent cations like Al³⁺ and Cr³⁺. nih.govrsc.org The interaction between the sensor and the analyte is often a 1:1 binding stoichiometry, which can be confirmed through techniques like Job plot analysis and ESI-MS. rsc.org

Some Schiff base derivatives also exhibit aggregation-induced emission enhancement (AIEE), where fluorescence intensity increases in an aggregated state, a property useful for developing sensors in aqueous media. rsc.org

| Sensor Derivative | Target Analyte | Sensing Method | Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| Naphthalimide Schiff Base | Fe³⁺ | Fluorometric (quenching) & Colorimetric | Not specified | nih.gov |

| D–π-A Schiff Base (H₂L) | Cu²⁺, Mn²⁺ | Dual Channel (Cu²⁺), Naked-eye (Mn²⁺) | Lower than WHO limits for drinking water | rsc.org |

| Asymmetric Heterocyclic Schiff Base | Al³⁺ | Fluorometric & Colorimetric | 5.3 x 10⁻⁷ M (Fluorescence) | rsc.org |

Electrochemical Sensing Applications

The aminophenol moiety is a key component in the fabrication of electrochemical sensors. These sensors are valuable for detecting pollutants and biologically relevant molecules. For example, electrochemical sensors have been developed for the detection of p-aminophenol (4-AP), a common pollutant and degradation product of paracetamol. mdpi.comnih.gov One approach involves modifying electrodes, such as glassy carbon electrodes, with nanomaterials like Co-MoS₂ or composites of multi-walled carbon nanotubes (MWCNTs) and polyaniline (PANI). nih.govku.ac.ae

A flexible sensor using laser-induced carbon functionalized with an MWCNT-PANI composite demonstrated a detection limit of 0.006 μM for 4-aminophenol. nih.gov Another sensor based on Co-MoS₂ nanomaterials achieved a very low detection limit of 93.48 ± 4.67 pM. ku.ac.ae The sensing mechanism relies on the electrocatalytic activity of the modified electrode surface, which enhances the redox peaks of the aminophenol analyte, allowing for sensitive and selective quantification. mdpi.com These platforms show potential for real-time environmental monitoring. ku.ac.ae

Role in Catalysis

The structural features of this compound, specifically its N and O donor atoms, make it and its derivatives excellent ligands for transition metal-based catalysts.

Metal-Complex Catalysis

Complexes formed from o-aminophenol-based ligands and transition metals have a significant and growing impact on catalysis research. researchgate.net These ligands are often "redox non-innocent," meaning they can actively participate in electron transfer processes during a catalytic cycle, rather than just acting as a passive scaffold for the metal center. This property is crucial for multi-electron reactions.

Manganese (Mn) and Iron (Fe) complexes with aminophenol-based ligands have been shown to be effective catalysts for various oxidation reactions. nih.gov For instance, certain Mn(III) complexes can catalyze the aerobic oxidation of o-aminophenol to 2-aminophenoxazin-3-one and the oxidation of 3,5-di-tert-butylcatechol to its corresponding quinone. nih.gov These reactions often mimic the function of metalloenzymes like phenoxazinone synthase and catechol oxidase. nih.gov The catalytic cycle is believed to involve the formation of a complex-substrate aggregate followed by an intramolecular electron transfer. nih.gov Similarly, Fe(II) complexes can mimic the function of 2-aminophenol (B121084) dioxygenases, reacting with molecular oxygen to cause oxidative cleavage of the aromatic ring.

| Metal Complex | Substrate | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Dimeric Mn(III) Complexes | 2-Aminophenol | 2-Aminophenoxazin-3-one | Aerobic Oxidation | nih.gov |

| Dimeric Mn(III) Complexes | 3,5-di-tert-butylcatechol | 3,5-di-tert-butylquinone | Aerobic Oxidation | nih.gov |

| Dimeric Mn(III) Complexes | Styrene | Styrene oxide | Oxidation (with PhIO) | nih.gov |

| Fe(II) Complexes | Substituted 2-aminophenols | Substituted 2-picolinic acids | Dioxygenase Mimic |

Organic Catalytic Transformations

As a phenolic Mannich base, this compound is a precursor for generating highly reactive intermediates used in organic synthesis. The thermolysis of phenolic Mannich bases can generate ortho-quinone methides (o-QMs). acs.org These intermediates are powerful electrophiles that can be trapped by various nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is harnessed in catalysis and asymmetric synthesis to construct complex molecular architectures. acs.org The decomposition of the Mannich base is often the rate-limiting step in these transformations. researchgate.net

Advanced Materials and Photophysical Applications

The electronic properties conferred by the 5-(diethylamino)phenol scaffold make it a valuable component in the design of advanced materials with tailored photophysical characteristics. Derivatives, especially Schiff bases, exhibit phenomena such as photochromism and thermochromism, which involve reversible changes in color upon exposure to light or heat, respectively. nih.gov

These properties are linked to tautomerism between the enol-imine and keto-amine forms of the Schiff base, which can be influenced by external stimuli. nih.gov Furthermore, derivatives often display solvatochromism, where their absorption and emission spectra shift depending on the polarity of the solvent. researchgate.net A Schiff base synthesized from 4-diethylamine salicylaldehyde and p-iodoaniline showed reversible photochromic switching and distinct luminescent properties in different organic solvents, highlighting its potential for use in optical information storage and molecular switches. researchgate.net

Additionally, aminophenols can be used as monomers for the synthesis of conducting polymers. Poly(aminophenol)s are studied for their unique electrochemical and optical properties. tandfonline.commdpi.com These polymers can exist in various oxidized forms (quinoid and keto structures) and can be synthesized via chemical or electrochemical polymerization. tandfonline.commdpi.com Films made from poly(m-aminophenol) have been investigated for gas sensing applications, demonstrating their potential in electronic devices. scientific.net

Fluorescent Probe Design and Photophysical Property Modulation

The compound this compound and its derivatives are notable for their applications in the design of fluorescent probes. These molecules often exhibit interesting photophysical properties stemming from their donor-π-acceptor (D–π-A) architecture. The diethylamino group acts as an electron donor, while other parts of the molecule can be modified to act as electron acceptors, leading to intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is often sensitive to the surrounding environment, making these compounds suitable as sensors.

For instance, Schiff base derivatives synthesized from 5-(diethylamino)-2-hydroxybenzaldehyde (B1355050) display photophysical properties that are influenced by solvent polarity. A notable example is (E)-5-(Diethylamino)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol, where the transitions vary significantly with the polarity of the medium, a behavior attributed to the donor diethylamino group. Such solvatochromic behavior is a key principle in the design of fluorescent probes for sensing environmental properties.

Furthermore, the reactivity of the aminomethyl or a related functional group allows for the attachment of specific recognition units, enabling the development of chemosensors for detecting metal ions and other analytes. For example, a D–π-A Schiff-base compound derived from 4-(N,N-diethylamino)salicylaldehyde has been shown to act as a dual-channel chemosensor for Cu²⁺ ions and a naked-eye probe for Mn²⁺ ions. The interaction with the analyte modulates the photophysical properties of the probe, leading to a detectable signal, such as a change in fluorescence intensity or a shift in the emission wavelength.

Exploration in Nonlinear Optics

The significant intramolecular charge transfer characteristics of molecules containing the 5-(diethylamino)phenol moiety also make them promising candidates for nonlinear optical (NLO) materials. The efficiency of NLO materials is related to their molecular hyperpolarizability, which is enhanced in D-π-A systems.

Computational studies on derivatives, such as (E)-5-(diethylamino)-2-[(4-methylphenylimino)methyl]phenol, have indicated good second-order nonlinear optical properties. These properties arise from the charge separation in the molecule, which can be influenced by an external electric field, such as that from intense laser light. While extensive experimental data on the NLO properties of this compound itself are not widely reported, the foundational structure is analogous to other organic molecules investigated for NLO applications. The presence of both electron-donating and accepting groups connected by a conjugated system is a well-established strategy for designing molecules with significant NLO responses.

Supramolecular Chemistry and Host-Guest Systems

Molecular Recognition Phenomena

The functional groups on the this compound scaffold, including the phenolic hydroxyl, the aminomethyl, and the diethylamino groups, are capable of engaging in various non-covalent interactions. These interactions, such as hydrogen bonding and π–π stacking, are fundamental to molecular recognition.

In derivatives of this compound, particularly Schiff bases, an intramolecular O—H···N hydrogen bond is a common feature, which stabilizes the molecular conformation. This inherent ability to form specific hydrogen bonds can be exploited in the design of host-guest systems. The phenol (B47542) group can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors. These interactions allow the molecule to selectively bind to complementary host molecules.

Self-Assembly Strategies

The same non-covalent interactions that drive molecular recognition can also be harnessed to direct the self-assembly of molecules into larger, ordered structures. Hydrogen bonding and π–π stacking interactions are key driving forces in the crystal engineering of organic molecules.

In the solid state, derivatives of 5-(diethylamino)phenol have been shown to form extended structures through intermolecular interactions. For example, the crystal structure of 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol reveals that molecules are linked into dimers by pairs of O—H···O hydrogen bonds, and these dimers are further organized by aromatic π–π stacking interactions. Similarly, helical self-assembly has been observed in other complex organic molecules through O–H⋯O hydrogen bonding. By modifying the peripheral groups on the this compound core, it is possible to program the self-assembly process to create materials with specific topologies and potential functions.

Chemical Biology Applications (excluding drug development)

Bioconjugation Strategies for Biomolecule Modification

The aminomethyl group of this compound provides a reactive handle for covalent attachment to biomolecules, a process known as bioconjugation. Primary amines are common targets for bioconjugation reactions due to their nucleophilicity.

One of the most common methods for labeling proteins is to target the amine groups of lysine residues. Reagents such as N-hydroxysuccinimide (NHS) esters react with primary amines to form stable amide bonds. While the specific use of this compound as a fluorescent label via this method is not extensively documented in the provided search results, the presence of the primary amine makes it a suitable candidate for such modifications. Another strategy involves the reaction of amines with isothiocyanates to form thiourea linkages, which has been used in constructing antibody-radionuclide conjugates. This demonstrates the versatility of amine groups in bioconjugation for creating functional biomolecule-small molecule hybrids for research applications beyond drug development, such as in bioimaging and diagnostics.

Table of Compounds Mentioned

| Compound Name |

| This compound |

| (E)-5-(Diethylamino)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol |

| 5-(diethylamino)-2-hydroxybenzaldehyde |

| 4-(N,N-diethylamino)salicylaldehyde |

| (E)-5-(diethylamino)-2-[(4-methylphenylimino)methyl]phenol |

| 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol |

| N-hydroxysuccinimide esters |

Enzyme Engineering and High-Throughput Screening Methodologies

The unique photophysical properties of this compound have positioned it as a valuable molecular scaffold in the development of advanced tools for enzyme engineering and high-throughput screening (HTS). Its utility is primarily centered on its role as a fluorophore in the design of enzyme-activated probes. These probes are engineered to be non-fluorescent or weakly fluorescent until they are acted upon by a specific enzyme, at which point they release the highly fluorescent phenol, generating a quantifiable signal that is directly proportional to enzyme activity.

This "turn-on" fluorescence mechanism is a cornerstone of modern HTS methodologies. In the context of enzyme engineering, scientists often create vast libraries containing thousands or even millions of enzyme variants with slight modifications. The challenge lies in rapidly identifying the few variants that exhibit improved or novel catalytic activities. Fluorogenic probes built upon the this compound core provide a robust solution to this challenge.

The general design of such a probe involves attaching a specific substrate moiety, recognized by the target enzyme, to the phenolic oxygen of the this compound scaffold. This linkage effectively "cages" the fluorophore, quenching its fluorescence. When an active enzyme variant from a library cleaves this bond, the phenol is liberated, resulting in a significant increase in fluorescence intensity. This optical signal can be rapidly detected using plate readers or other automated screening systems, allowing for the efficient screening of entire enzyme libraries.

For example, a research endeavor focused on discovering an enzyme-activated fluorogenic probe for acylaminoacyl-peptide hydrolase (APEH) utilized a substrate mimic-based strategy. nih.gov Through a combination of molecular docking and experimental screening, an optimal probe was identified that demonstrated high sensitivity, specificity, and binding affinity for APEH. nih.gov This probe enabled the visualization of endogenous APEH activity in various cell lines and even in a transplanted tumor, showcasing the potential of such tools in complex biological systems. nih.gov

The data below outlines the characteristics of a hypothetical fluorogenic probe based on this scaffold for use in an HTS campaign.

Table 1: Characteristics of a Hypothetical Fluorogenic Probe

| Property | Description |

|---|---|

| Fluorophore Core | This compound |

| Target Enzyme Class | Hydrolases (e.g., Peptidases, Esterases) |

| Mechanism of Action | Enzyme-catalyzed cleavage of a quenching group |

| Signal Transduction | "Turn-on" fluorescence upon substrate cleavage |

| Excitation Wavelength (λex) | ~360 nm |

| Emission Wavelength (λem) | ~450 nm |

| Signal-to-Background Ratio | >100-fold increase in fluorescence |

The integration of these probes into HTS workflows dramatically accelerates the pace of enzyme engineering. It allows for the screening of massive libraries, a task that would be prohibitively time-consuming and resource-intensive using traditional methods like chromatography. The high sensitivity of fluorescence-based assays also enables the use of smaller reaction volumes, further reducing costs and conserving valuable enzyme variants.

The typical workflow for a high-throughput screen using a this compound-based probe is detailed below.

Table 2: High-Throughput Screening Workflow

| Step | Action | Purpose |

|---|---|---|

| 1. Library Preparation | Enzyme variants are expressed and arrayed in microtiter plates. | To organize the enzyme library for automated handling. |

| 2. Reagent Addition | The fluorogenic probe is dispensed into each well of the microtiter plate. | To initiate the enzymatic reaction. |

| 3. Incubation | The plate is incubated for a defined period under controlled temperature. | To allow the enzymatic reaction to proceed. |

| 4. Signal Detection | Fluorescence intensity in each well is measured using a plate reader. | To quantify the activity of each enzyme variant. |

| 5. Data Analysis | "Hit" wells with high fluorescence signals are identified. | To select the most active enzyme variants for further study. |

| 6. Hit Validation | The activity of the selected "hit" variants is confirmed using secondary assays. | To eliminate false positives and verify improved performance. |

Synthesis and Characterization of Derivatives and Analogues of 2 Aminomethyl 5 Diethylamino Phenol

Systematic Structural Modifications of the Aminomethyl and Diethylamino Moieties

Modification of the Aminomethyl Group:

The primary aminomethyl group is a versatile handle for introducing a wide range of functionalities. A common strategy for its modification is selective N-alkylation. Direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. A more controlled, two-step, one-pot approach involves an initial condensation reaction with an aldehyde to form a Schiff base (imine), followed by in-situ reduction, typically with sodium borohydride (B1222165), to yield the secondary amine. researchgate.netresearchgate.net This reductive amination pathway allows for the introduction of various alkyl and aryl substituents.

For instance, reacting 2-(aminomethyl)-5-(diethylamino)phenol with benzaldehyde (B42025) would yield an N-benzylidene intermediate. Subsequent reduction would furnish the N-benzyl derivative. This method is broadly applicable for creating a library of N-substituted analogues.

Table 1: Examples of N-Alkylation of Aminophenols via Reductive Amination This table is illustrative of the general synthetic method.

Modification of the Diethylamino Group:

Modifying the N,N-diethylamino substituent is more challenging due to its tertiary nature. A de-alkylation/re-alkylation strategy could be envisioned, but this is often synthetically complex. A more practical approach involves synthesizing analogues with different N,N-dialkyl groups from a common precursor. For example, starting with 2-amino-5-nitrophenol, the nitro group can be reduced to a primary amine. This diamine intermediate could then undergo selective N,N-dialkylation at the 5-position amine using various alkyl halides before the 2-position amine is converted to the aminomethyl group.

Alternatively, the synthesis of analogues with varying alkyl groups on the nitrogen atom can influence steric hindrance and electronic properties. For example, replacing the diethylamino group with a dimethylamino or a cyclic amine like piperidine (B6355638) would alter the molecule's conformation and basicity.

Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key site for derivatization, primarily through etherification (O-alkylation) and esterification (O-acylation). These modifications replace the acidic phenolic proton, which can alter solubility, hydrogen bonding capability, and metabolic stability.

Etherification (O-Alkylation):

The synthesis of phenolic ethers from aminophenols generally requires a base to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion. pharmaxchange.info This phenoxide can then react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction. A significant challenge in the O-alkylation of aminophenols is the competing N-alkylation of the amino group. researchgate.net

To achieve selective O-alkylation, the amino group is often protected. A common method involves reacting the aminophenol with benzaldehyde to form a Schiff base. The phenolic hydroxyl of the Schiff base can then be alkylated. Subsequent acidic hydrolysis removes the benzaldehyde protecting group, regenerating the primary amine and yielding the desired O-alkylated aminophenol. researchgate.net

Esterification (O-Acylation):

Phenolic esters are typically synthesized by reacting the phenol (B47542) with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. For aminophenols, chemoselectivity can again be an issue, as the amino group can also be acylated to form an amide. Protecting the amino group, as described for etherification, is a viable strategy to direct the reaction to the hydroxyl group.

Exploration of Substituent Effects on Reactivity and Molecular Properties

The electronic properties of the aminomethyl and diethylamino groups, both being electron-donating, significantly influence the reactivity and molecular characteristics of the phenol ring. The aminomethyl group donates electrons primarily through an inductive effect, while the diethylamino group exerts a strong electron-donating effect through resonance (mesomeric effect), delocalizing its lone pair of electrons into the aromatic π-system.

Effects on Acidity (pKa):

Electron-donating groups increase the electron density on the phenoxide oxygen, destabilizing the conjugate base and thus increasing the pKa (decreasing the acidity) of the phenol. The combined effect of the two electron-donating groups in this compound would be expected to make its hydroxyl group less acidic than that of unsubstituted phenol.

Table 2: Acidity and Spectroscopic Data for Aminophenol Isomers

Data sourced from multiple references for comparison. researchgate.netdrugbank.comorganicchemistrydata.orgresearchgate.netnih.govsielc.comnih.gov

Effects on Spectroscopic Properties: